molecular formula C18H18N2O4 B2986270 2-[2-(phenylformamido)acetamido]ethyl benzoate CAS No. 338419-48-0

2-[2-(phenylformamido)acetamido]ethyl benzoate

Cat. No.: B2986270
CAS No.: 338419-48-0
M. Wt: 326.352
InChI Key: DRQQGYKWXNJMFT-UHFFFAOYSA-N
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Description

2-[2-(phenylformamido)acetamido]ethyl benzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylformamido group and an acetamido group attached to an ethyl benzoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenylformamido)acetamido]ethyl benzoate typically involves the reaction of ethyl benzoate with phenylformamide and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenylformamido)acetamido]ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-[2-(phenylformamido)acetamido]ethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(phenylformamido)acetamido]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido and acetamido groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phenylformamido and acetamido groups attached to an ethyl benzoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(13-20-17(22)14-7-3-1-4-8-14)19-11-12-24-18(23)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQGYKWXNJMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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